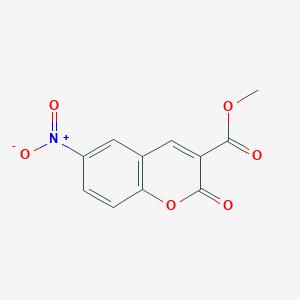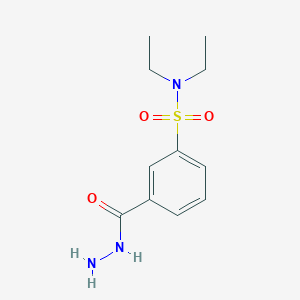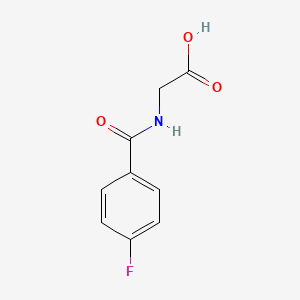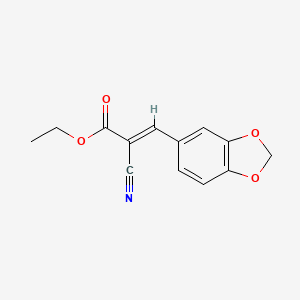
5-Methylsulfanylthiophene-2-carboxylic acid
描述
5-(甲硫基)噻吩-2-羧酸是一种杂环化合物,包含一个噻吩环,在5位被甲硫基取代,在2位被羧酸基取代。
合成路线和反应条件:
起始原料: 5-(甲硫基)噻吩-2-羧酸的合成通常从噻吩衍生物开始。
反应步骤:
工业生产方法:
- 5-(甲硫基)噻吩-2-羧酸的工业生产方法可能涉及连续流动反应器以优化反应条件并提高产率。 催化剂和溶剂的使用也可以提高合成过程的效率 .
反应类型:
氧化: 5-(甲硫基)噻吩-2-羧酸可以进行氧化反应形成亚砜或砜。常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 羧酸基团可以被还原剂(例如氢化铝锂)还原为醇。
常用试剂和条件:
氧化: 过氧化氢,间氯过氧苯甲酸。
还原: 氢化铝锂。
取代: 卤代烷烃,胺,硫醇。
主要生成产物:
氧化: 亚砜,砜。
还原: 醇。
取代: 各种取代的噻吩衍生物.
科学研究应用
5-(甲硫基)噻吩-2-羧酸具有多种科学研究应用:
有机合成: 它作为合成更复杂杂环化合物的构建块。
材料科学: 它用于有机半导体和导电聚合物的开发。
生物学研究: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性.
作用机制
5-(甲硫基)噻吩-2-羧酸的作用机制涉及它通过其官能团与分子靶标的相互作用。羧酸基团可以与生物分子形成氢键,而甲硫基可以参与疏水相互作用。 这些相互作用会影响该化合物的生物活性及其调节特定途径的能力 .
类似化合物:
5-甲基-2-噻吩羧酸: 结构相似,但缺少甲硫基。
2-噻吩羧酸: 缺少甲硫基和甲基。
5-甲硫基噻吩-2-甲醛: 含有醛基而不是羧酸基团.
独特性:
- 5-(甲硫基)噻吩-2-羧酸中甲硫基和羧酸基团的存在提供了独特的反应性和多种化学转化的可能性。 这使其成为合成和材料科学应用的宝贵化合物 .
相似化合物的比较
5-Methyl-2-thiophenecarboxylic acid: Similar structure but lacks the methylthio group.
2-Thiophenecarboxylic acid: Lacks both the methylthio and methyl groups.
5-Methylthiophene-2-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group.
Uniqueness:
- The presence of both the methylthio and carboxylic acid groups in 5-(methylthio)thiophene-2-carboxylic acid provides unique reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic and material science applications .
属性
IUPAC Name |
5-methylsulfanylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S2/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFWUSLBIIIIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351935 | |
| Record name | 5-(Methylsulfanyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20873-58-9 | |
| Record name | 5-(Methylsulfanyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


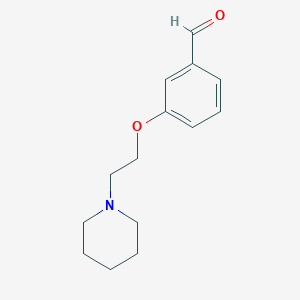

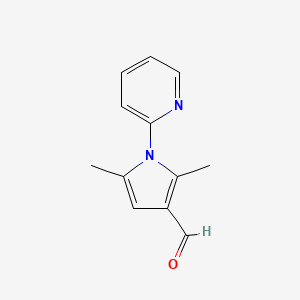
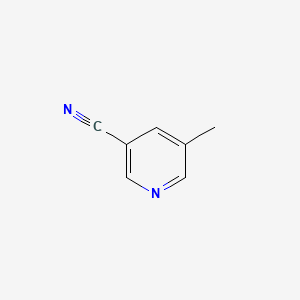


![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)
![3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1298626.png)

